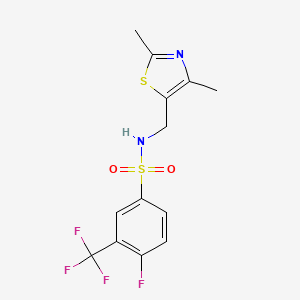
N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12F4N2O2S2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2,4-dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C13H12F4N2O2S. The presence of a thiazole ring, fluorine atoms, and a sulfonamide group contributes to its biological activity. The structural features are crucial for its interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which is involved in various physiological processes including pH regulation and ion transport.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis through interactions with receptor proteins.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The mechanism involves the induction of apoptosis and disruption of mitochondrial function, leading to cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TSC-Me | K562 | 10 | Mitochondrial dysfunction |
| TSC-NO2 | K562 | 10 | GSH depletion |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
Case Studies
- Study on Thiazole Derivatives : A study investigated the biological activity of thiazole-based compounds, revealing that modifications in the thiazole ring significantly affected their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .
- Synthesis and Evaluation : Another research focused on synthesizing related compounds and evaluating their biological effects. It was found that certain structural modifications led to improved selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for further development .
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O2S2/c1-7-12(22-8(2)19-7)6-18-23(20,21)9-3-4-11(14)10(5-9)13(15,16)17/h3-5,18H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSWPYGVUZJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














